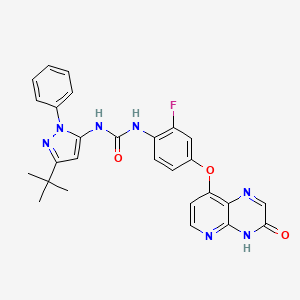
Cct196969
Overview
Description
CCT196969 is a pan-Raf inhibitor with anti-SRC activity . It is an orally available, well-tolerated B-Raf inhibitor that directly inhibits B-Raf V600E in cells . It inhibits B-Raf at 100 nM, B-Raf V600E at 40 nM, CRaf at 12 nM, SRC at 26 nM, and LCK at 14 nM . This compound is active against melanoma and colorectal cancer cell lines that are mutant for B-Raf .
Molecular Structure Analysis
The molecular formula of this compound is C27H24FN7O3 . Its molecular weight is 513.52 g/mol .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It is soluble in DMSO .Scientific Research Applications
- "CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells" by Reigstad et al. (2022). This study explores the effects of this compound on multiple melanoma brain metastasis cell lines. The findings indicate that this compound effectively inhibits proliferation, migration, and survival in these cell lines, with viability IC50 doses ranging from 0.18–2.6 μM. The study also notes a decrease in the expression of specific signaling pathways upon this compound treatment. Additionally, this compound inhibited viability in two B-Raf Proto-Oncogene (BRAF) inhibitor-resistant metastatic melanoma cell lines, suggesting its potential as a treatment for melanoma brain metastasis, including cases resistant to other treatments (Reigstad et al., 2022).
Mechanism of Action
Target of Action
CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.
Mode of Action
This compound interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving SFK and RAF. Inhibition of these kinases by this compound leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.
Result of Action
The inhibition of SFK and RAF by this compound leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .
Safety and Hazards
Future Directions
CCT196969 has shown promising results in inhibiting the growth and survival of melanoma brain metastasis cells . It has been suggested that further in vivo studies should be performed to determine the treatment potential of this compound in patients with treatment-naïve and resistant melanoma brain metastasis .
Biochemical Analysis
Biochemical Properties
CCT196969 is a pan-Raf inhibitor that inhibits B-Raf, B-Raf V600E, and CRAF with IC50 values of 0.1, 0.04, and 0.01 μM, respectively . It also inhibits other kinases such as SRC and LCK . The compound interacts with these enzymes by binding to their active sites, thereby blocking their activity and preventing downstream signaling that promotes cell proliferation and survival .
Cellular Effects
This compound has been shown to effectively inhibit the growth and survival of melanoma brain metastasis cells . It reduces cell proliferation, migration, and survival by decreasing the expression of phosphorylated ERK, MEK, and STAT3 . Additionally, this compound induces apoptosis in melanoma cells, as evidenced by the cleavage of caspase 3 and PARP .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of Raf kinases and SRC family kinases . This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound prevents the activation of downstream effectors such as ERK and MEK, leading to reduced cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time . It effectively inhibits tumor growth in vivo without causing significant adverse effects . Long-term studies have shown that this compound maintains its inhibitory effects on ERK and SRC signaling, leading to sustained tumor regression in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg per day, this compound induces tumor regression in B-Raf mutant A375 mouse xenograft models . Higher doses have been well-tolerated, with no significant adverse effects observed
Metabolic Pathways
This compound is involved in the inhibition of the MAPK/ERK signaling pathway by targeting Raf kinases . It also affects other pathways involving SRC and LCK kinases . The compound’s interaction with these enzymes leads to reduced phosphorylation of downstream targets, thereby altering metabolic flux and reducing cell proliferation .
Transport and Distribution
This compound is orally bioavailable and well-tolerated . It is distributed within cells and tissues, where it inhibits the activity of target kinases . In vivo studies have shown that this compound effectively reaches tumor sites and inhibits tumor growth without causing significant weight loss or other adverse effects in animal models .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with its target kinases . The compound’s activity is dependent on its ability to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting downstream signaling pathways .
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

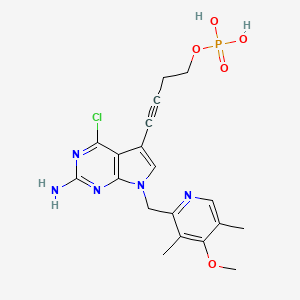
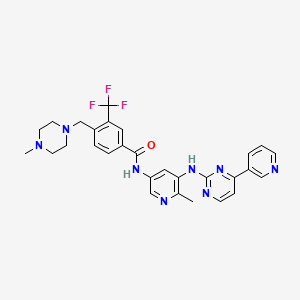

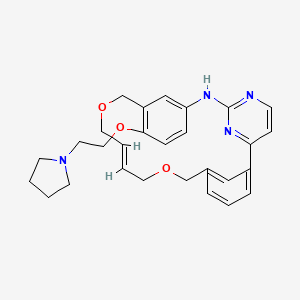
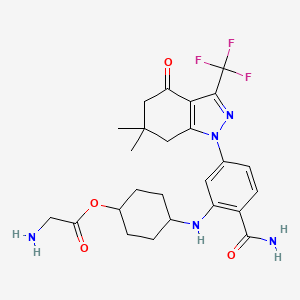
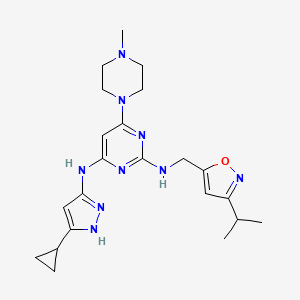
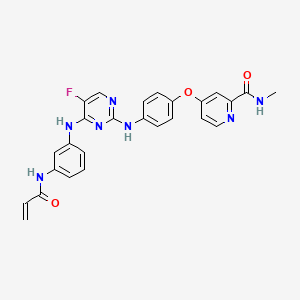
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
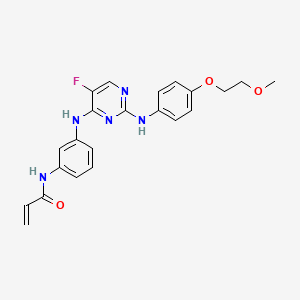
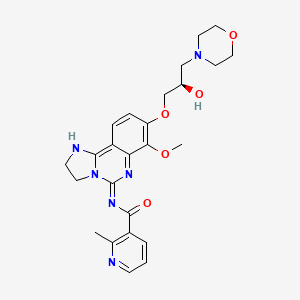
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
